3-Bromo-2,6-dimethylbenzonitrile
Description
3-Bromo-2,6-dimethylbenzonitrile is a brominated aromatic compound featuring a benzene ring substituted with a cyano group (-CN) at position 1, methyl groups (-CH₃) at positions 2 and 6, and a bromine atom at position 2. This structure combines electron-withdrawing (cyano, bromo) and electron-donating (methyl) groups, creating unique electronic and steric effects. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for functionalization .
Properties
Molecular Formula |
C9H8BrN |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
3-bromo-2,6-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8BrN/c1-6-3-4-9(10)7(2)8(6)5-11/h3-4H,1-2H3 |
InChI Key |
LWNYUIFPPKCMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-bromo-2,6-dimethylbenzonitrile and analogous brominated benzonitrile derivatives significantly influence their physicochemical properties and applications. Below is a detailed comparison with 3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 175204-13-4), a closely related compound .
Table 1: Key Comparative Properties
| Property | This compound | 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile |
|---|---|---|
| Substituents | Methyl (-CH₃) | Trifluoroethoxy (-OCH₂CF₃) |
| Molecular Weight | ~210 g/mol (estimated) | Higher due to trifluoroethoxy groups (~383 g/mol) |
| Solubility | Moderate in non-polar solvents | Enhanced solubility in organic solvents (e.g., DCM) |
| Thermal Stability | Moderate (decomposes ~200–250°C) | High (>250°C) due to bulky, stable substituents |
| Electronic Effects | Methyl groups donate electrons; bromine/cyano withdraw electrons | Trifluoroethoxy groups strongly withdraw electrons |
| Reactivity | Bromine less activated for substitution | Bromine highly activated for nucleophilic substitution |
| Applications | Intermediate for cross-coupling reactions | Pharmaceuticals, agrochemicals (enhanced bioactivity) |
Structural and Electronic Effects
- Substituent Influence :
- The methyl groups in this compound provide steric hindrance and mild electron donation, reducing the electrophilicity of the bromine atom. This limits its reactivity in nucleophilic substitutions compared to the trifluoroethoxy analog, where the electron-withdrawing -OCH₂CF₃ groups increase bromine’s electrophilicity .
- The trifluoroethoxy substituents also enhance thermal stability by forming rigid, bulky structures resistant to decomposition.
Solubility and Compatibility
- The trifluoroethoxy derivative exhibits superior solubility in polar organic solvents (e.g., dichloromethane, THF) due to its increased polarity, making it preferable in liquid-phase reactions. In contrast, the methyl-substituted compound is more compatible with non-polar media, favoring applications in lipophilic environments .
Research Findings and Implications
- Studies on trifluoroethoxy-substituted analogs highlight the importance of electron-withdrawing groups in enhancing bromine’s reactivity and compound stability. These insights guide the design of benzonitrile derivatives for targeted applications.
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